molecular formula C6H5ClN6 B14638038 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 55428-88-1

3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine

Cat. No.: B14638038
CAS No.: 55428-88-1
M. Wt: 196.60 g/mol
InChI Key: ZCXSBUMKSGCXBR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that features a unique structure combining pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired triazine derivative . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific structural features and the presence of a chloromethyl group, which allows for further functionalization and derivatization. This enhances its potential as a versatile scaffold for drug development.

Properties

CAS No.

55428-88-1

Molecular Formula

C6H5ClN6

Molecular Weight

196.60 g/mol

IUPAC Name

3-(chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine

InChI

InChI=1S/C6H5ClN6/c7-1-3-11-4-5(8)9-2-10-6(4)13-12-3/h2H,1H2,(H2,8,9,10,13)

InChI Key

ZCXSBUMKSGCXBR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=NC(=N2)CCl)N

Origin of Product

United States

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